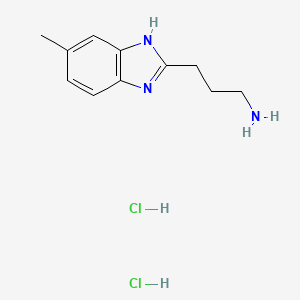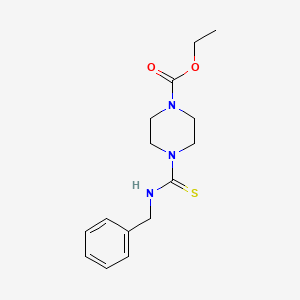
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O4S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process generally begins with the preparation of the quinoline core, followed by the attachment of the phenylsulfonyl group. The thiophene-2-sulfonamide is then introduced, with the chloro substituent added in the final steps under controlled reaction conditions. Reaction conditions may include the use of solvents such as dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from 25°C to 80°C.
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification. The use of green chemistry principles, such as solvent recycling and reduction of waste, is becoming increasingly common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur moieties.
Reduction: Reduction reactions might target the aromatic rings or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides in the presence of base catalysts.
Major Products Formed from These Reactions:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or sulfonamides.
Substitution: Various substituted thiophene or quinoline derivatives.
Aplicaciones Científicas De Investigación
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is used extensively in multiple research fields:
Chemistry:
Investigated for its unique reactivity and potential as a synthetic intermediate.
Biology:
Explored for its interaction with biological macromolecules and potential as a bioactive compound.
Medicine:
Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the development of advanced materials, such as semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves binding to specific molecular targets and modulating various biological pathways. For example, it may inhibit enzymes or receptors involved in inflammatory or cancerous processes. The sulfonamide group is often responsible for these interactions, binding to proteins and altering their activity.
Comparación Con Compuestos Similares
Sulfathiazole
Sulfamethoxazole
Quinoline-2-sulfonamide derivatives
Each of these compounds shares functional groups with our subject compound, but the distinct combination of groups in 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide offers unique chemical properties and applications.
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-9-8-14-5-4-12-22(17(14)13-15)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLIKTVXBYRFCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)

![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)
![4-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2399346.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2399352.png)




![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
